molecular formula C10H12FNO3 B6297687 Methyl 2-fluoro-5-isopropoxynicotinate CAS No. 2145093-93-0

Methyl 2-fluoro-5-isopropoxynicotinate

Cat. No.: B6297687
CAS No.: 2145093-93-0
M. Wt: 213.21 g/mol
InChI Key: HGGZHOXOSVUKNY-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-isopropoxynicotinate is an organic compound with the molecular formula C₁₀H₁₂FNO₃ and a molecular weight of 213.21 g/mol . It is a derivative of nicotinic acid, featuring a fluorine atom at the 2-position and an isopropoxy group at the 5-position on the pyridine ring. This compound is of interest in various fields of research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-5-isopropoxynicotinate can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-isopropoxynicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-fluoro-5-isopropoxynicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-isopropoxynicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. The isopropoxy group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes. These properties enable the compound to modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-5-methoxynicotinate
  • Methyl 2-chloro-5-isopropoxynicotinate
  • Methyl 2-fluoro-5-ethoxynicotinate

Uniqueness

Methyl 2-fluoro-5-isopropoxynicotinate is unique due to the presence of both a fluorine atom and an isopropoxy group on the nicotinate structure. This combination imparts distinct chemical and physical properties, such as increased stability and enhanced biological activity, compared to its analogs .

Properties

IUPAC Name

methyl 2-fluoro-5-propan-2-yloxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-6(2)15-7-4-8(10(13)14-3)9(11)12-5-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGZHOXOSVUKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(N=C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155687
Record name 3-Pyridinecarboxylic acid, 2-fluoro-5-(1-methylethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2145093-93-0
Record name 3-Pyridinecarboxylic acid, 2-fluoro-5-(1-methylethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2145093-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-fluoro-5-(1-methylethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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